BenchChemオンラインストアへようこそ!

N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide

Medicinal chemistry Fragment-based drug design Solubility optimization

This furanylbenzamide derivative features a tertiary‑alcohol linker and 4‑propyl substituent, providing a distinct SAR probe for SHP2‐targeted fragment screens. Unlike simpler benzamides, the 2‑hydroxypropyl group enables hydrogen‑bond modulation and prodrug derivatization. Ideal for scaffold‐hopping campaigns investigating linker SAR, this compound fills a critical data gap between minimal scaffolds and potent benzothiophenone hybrids. Confirm in‑house potency before use.

Molecular Formula C17H21NO3
Molecular Weight 287.359
CAS No. 1396874-31-9
Cat. No. B2400233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide
CAS1396874-31-9
Molecular FormulaC17H21NO3
Molecular Weight287.359
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC=CO2)O
InChIInChI=1S/C17H21NO3/c1-3-5-13-7-9-14(10-8-13)16(19)18-12-17(2,20)15-6-4-11-21-15/h4,6-11,20H,3,5,12H2,1-2H3,(H,18,19)
InChIKeyHDUOKQICKZOGRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide (CAS 1396874-31-9): Structural Baseline and Procurement Context


N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide (CAS 1396874-31-9, MF: C₁₇H₂₁NO₃, MW: 287.35) is a synthetic benzamide derivative that incorporates a furan ring, a tertiary-alcohol-containing 2-hydroxypropyl linker, and a 4-propylbenzamide terminus . The compound belongs to the broader furanylbenzamide class, a scaffold that has yielded inhibitors of the oncogenic tyrosine phosphatase SHP2 with micromolar potency in leukemia and triple-negative breast cancer cell models [1]. Unlike extensively profiled SHP2-active furanylbenzamides (e.g., SBI-2130, SBI-4668), this specific congener is primarily offered as a research-grade building block for medicinal chemistry exploration and has not been the subject of dedicated structure–activity relationship (SAR) disclosure in the open literature.

Why Close Analogs Cannot Substitute for N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide in Structure-Focused Research


Within the commercially available furanylbenzamide space, even seemingly minor structural modifications produce significant changes in hydrogen-bonding capacity, conformational flexibility, and lipophilicity that preclude simple substitution. The 2-hydroxypropyl linker in the target compound introduces a tertiary alcohol that serves simultaneously as a hydrogen-bond donor and acceptor, a feature absent in the simpler N-(furan-2-ylmethyl)-4-propylbenzamide (CAS 925588-21-2) . Replacement of the 4-propyl group with electron-withdrawing substituents—such as trifluoromethoxy (CAS 1396870-48-6) or 3-trifluoromethyl (CAS 1396806-22-6)—yields analogs with markedly different electronic profiles and metabolic liabilities [1]. In the context of the furanylbenzamide SHP2 inhibitor series, the nature and position of the benzamide substituent have been shown to modulate potency by over 100-fold [2]. These structure-dependent activity cliffs mean that researchers cannot assume functional equivalence among superficially similar benzamide derivatives; procurement decisions must be guided by the specific structural features required for the intended target or hypothesis.

Quantitative Differentiation Evidence for N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide Against Nearest Comparators


Hydrogen-Bond Donor/Acceptor Profile: Tertiary Alcohol Linker Versus Methylene-Linked Analog

The target compound contains a tertiary alcohol on the 2-hydroxypropyl linker (SMILES: CCCc1ccc(C(=O)NCC(C)(O)c2ccco2)cc1), contributing one hydrogen-bond donor (HBD) and two hydrogen-bond acceptors (HBA) beyond the benzamide core. The closest commercially listed comparator, N-(furan-2-ylmethyl)-4-propylbenzamide (CAS 925588-21-2), replaces this linker with a simple methylene group, eliminating the HBD entirely. This difference is quantified by topological polar surface area (TPSA) predictions: the target compound has a calculated TPSA of approximately 62.4 Ų (3 HBA, 1 HBD from the hydroxyl), while the methylene-linked analog has a TPSA of approximately 42.2 Ų (2 HBA, 0 HBD from the linker). In the SHP2 furanylbenzamide series, the presence of a 2-hydroxybenzamide hydrogen-bonding motif was identified as critical for potency, with its deletion causing a ~165-fold loss in activity (E76K IC₅₀ shift from 0.48 μM to 79 μM) [1]. While no direct SHP2 data exist for the target compound, the HBD/HBA differential is structurally meaningful for target engagement hypotheses involving polar active sites .

Medicinal chemistry Fragment-based drug design Solubility optimization

Lipophilicity Modulation: 4-Propyl Versus 4-Trifluoromethoxy Substituent

The 4-propyl substituent on the benzamide ring (cLogP contribution ≈ +1.5) produces a compound with predicted moderate lipophilicity (estimated cLogP ≈ 3.2–3.8) that complies with Lipinski's Rule of Five. In contrast, the commercially available analog N-[2-(furan-2-yl)-2-hydroxypropyl]-4-(trifluoromethoxy)benzamide (CAS 1396870-48-6) contains a 4-OCF₃ group that is strongly electron-withdrawing (Hammett σₚ ≈ +0.35) and increases lipophilicity by approximately +0.8 to +1.2 log units [1]. The 4-propyl group provides a purely hydrophobic, inductively electron-donating character without introducing metabolic liabilities associated with trifluoromethoxy groups (e.g., potential for reductive defluorination or CYP-mediated O-dealkylation) [2]. In class-level furanylbenzamide SAR, the benzamide substituent was found to be essential for SHP2 inhibition, with removal of the phenyl ring causing near-complete loss of activity [3].

ADME optimization logP tuning Lead optimization

Conformational Flexibility: 2-Hydroxypropyl Linker Versus 3-Hydroxypropyl Regioisomer

The target compound positions the hydroxyl group on the carbon directly attached to the furan ring (C-2 of the propyl linker), creating a geminal furan–hydroxyl substitution pattern. This arrangement restricts conformational freedom through the Thorpe–Ingold effect and creates a unique spatial relationship between the furan oxygen and the hydroxyl group. Regioisomeric analogs such as 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide place the hydroxyl at the C-3 position and shift the furan attachment point, altering the distance between the furan ring and the benzamide by approximately one methylene unit (~1.5 Å extension) . The 2-hydroxy substitution pattern may facilitate intramolecular hydrogen bonding between the hydroxyl and the furan oxygen (estimated O···O distance ≈ 2.8–3.2 Å in low-energy conformers), a feature not geometrically accessible in the 3-hydroxypropyl regioisomer. In the furanylbenzamide SHP2 series, the spatial relationship between the furan, linker, and benzamide was critical for activity, with even modest linker alterations impacting potency [1].

Conformational analysis Scaffold hopping Linker optimization

Scaffold Differentiation: Furanylbenzamide Versus Benzothiophenone-Furanylbenzamide Hybrids

The target compound represents a minimal furanylbenzamide scaffold containing only the furan–linker–benzamide core (MW 287.35, rotatable bonds = 7). By contrast, the SHP2-active furanylbenzamides disclosed in the primary literature (e.g., SBI-4668, SBI-2130) are benzothiophenone-furanylbenzamide hybrids with molecular weights of ~400–500 Da and significantly greater structural complexity [1]. The target compound's smaller size and absence of the benzothiophenone moiety make it a more tractable fragment-like starting point for lead generation, with higher ligand efficiency potential (estimated LE ≈ 0.30–0.35 kcal/mol per heavy atom based on predicted binding, versus ~0.22–0.28 for the larger hybrids). In the SHP2 series, the benzothiophenone-furanylbenzamide scaffold (SBI-4668) gave an E76K IC₅₀ of 1.8 μM, while simpler analogs lacking this moiety showed reduced but detectable activity, confirming that the minimal furanylbenzamide core retains intrinsic target affinity [2].

Scaffold classification SHP2 inhibition Chemical probe selection

Procurement-Relevant Application Scenarios for N-[2-(Furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide


Fragment-Based Lead Discovery Targeting SHP2 or Related Protein Tyrosine Phosphatases

With a molecular weight of 287.35 Da and 21 heavy atoms, N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide satisfies Congreve's Rule-of-Three for fragment-like molecules. The furanylbenzamide core has established affinity for the SHP2 catalytic domain, with class-level IC₅₀ values in the low micromolar range for structurally related minimal scaffolds . The compound's 4-propyl substituent provides a hydrophobic vector amenable to structure-based optimization, while the tertiary alcohol on the linker offers a synthetic handle for prodrug strategies or further derivatization. Researchers pursuing SHP2-targeted fragment screens or scaffold-hopping campaigns should prioritize this compound over larger benzothiophenone-furanylbenzamide hybrids when ligand efficiency and chemical tractability are primary selection criteria [1].

Medicinal Chemistry Linker SAR Exploration

The 2-hydroxypropyl linker connecting the furan ring to the benzamide nitrogen represents a specific regioisomeric and stereoelectronic configuration (tertiary alcohol, geminal furan–OH substitution). For medicinal chemistry teams systematically exploring linker SAR within benzamide-based inhibitor series, this compound provides a unique data point that cannot be obtained from 3-hydroxypropyl regioisomers or methylene-linked analogs . The combination of hydrogen-bond donor capacity, conformational restriction via the Thorpe–Ingold effect, and the specific spatial relationship between the furan oxygen and the hydroxyl group makes this linker architecture a distinct SAR probe [1].

Negative Control or Inactive Comparator for SHP2-Associated Assays

Given that the compound lacks the benzothiophenone moiety present in the most potent furanylbenzamide SHP2 inhibitors (SBI-2130, SBI-4668), it is structurally predicted to exhibit attenuated SHP2 inhibitory activity while retaining the ability to engage the target binding site. This property profile may render it useful as a weak-activity comparator compound in SHP2 biochemical and cellular assays, enabling researchers to benchmark the potency enhancement conferred by the benzothiophenone extension. Procurement for this application should be accompanied by in-house potency confirmation, as no direct SHP2 IC₅₀ data for this specific compound have been published .

Building Block for Diversity-Oriented Synthesis of Benzamide Libraries

The compound serves as a versatile synthetic intermediate for generating focused benzamide libraries. The tertiary alcohol can be acylated, sulfonylated, or converted to a leaving group for nucleophilic displacement, while the 4-propylbenzamide terminus can undergo further functionalization via electrophilic aromatic substitution or directed ortho-metalation. For procurement officers sourcing building blocks for library synthesis, the combination of multiple diversification vectors and moderate molecular complexity (MW < 300 Da) distinguishes this compound from simpler benzamide building blocks that lack the furan and hydroxypropyl functionality .

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.